4-Acetyl-3,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3,5-difluorobenzonitrile is an organic compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . This compound is characterized by the presence of an acetyl group and two fluorine atoms attached to a benzonitrile core. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Acetyl-3,5-difluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst . The reaction typically occurs at low temperatures to ensure high yield and purity. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
4-Acetyl-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3,5-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-3,5-difluorobenzonitrile can be compared with other similar compounds such as:
3,4-Difluorobenzonitrile: Lacks the acetyl group, resulting in different reactivity and applications.
4-Acetylbenzonitrile: Lacks the fluorine atoms, leading to variations in chemical stability and biological activity.
3,5-Difluorobenzonitrile: Lacks the acetyl group, affecting its use in synthetic and industrial applications.
The uniqueness of this compound lies in its combination of acetyl and fluorine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5F2NO |
---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
4-acetyl-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C9H5F2NO/c1-5(13)9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
InChI-Schlüssel |
SRRQDBPWYXGZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1F)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.